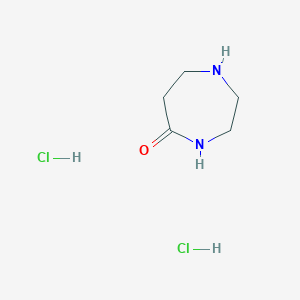
1,4-Diazepan-5-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazepan-5-one; dihydrochloride is a chemical compound with the molecular formula C5H11ClN2O . It is a derivative of 1,4-diazepan-5-one, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of amino alcohols with appropriate reagents under acidic conditions. The reaction typically requires heating and the use of strong acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of 1,4-Diazepan-5-one; dihydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diazepan-5-one; dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted amines or ethers.
Applications De Recherche Scientifique
1,4-Diazepan-5-one; dihydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
1,4-Diazepan-5-one; dihydrochloride is similar to other heterocyclic compounds such as piperazines and morpholines . its unique structure and reactivity set it apart. Unlike piperazines, which have two nitrogen atoms in a six-membered ring, 1,4-Diazepan-5-one; dihydrochloride has a five-membered ring with nitrogen atoms at positions 1 and 4.
Comparaison Avec Des Composés Similaires
Piperazines
Morpholines
Oxazepanes
Thiazepanes
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Formule moléculaire |
C5H12Cl2N2O |
|---|---|
Poids moléculaire |
187.06 g/mol |
Nom IUPAC |
1,4-diazepan-5-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-1-2-6-3-4-7-5;;/h6H,1-4H2,(H,7,8);2*1H |
Clé InChI |
GCIOMMLYRLBMMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNC1=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















